molecular formula C15H11FO5 B6406047 4-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261949-36-3

4-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No.: B6406047
CAS No.: 1261949-36-3
M. Wt: 290.24 g/mol
InChI Key: COMUJXVYAUVTFB-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as 4-C5FPA) is a synthetic compound that has been used in various scientific research applications. It is a white, crystalline solid with a melting point of about 135°C and a molecular weight of about 333.3 g/mol. 4-C5FPA has been used in the synthesis of various organic compounds, such as polymers, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-C5FPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst for organic reactions, and as a starting material for the synthesis of various organic compounds. It has also been used in the study of the mechanism of action of various enzymes, such as those involved in the metabolism of drugs and hormones. Furthermore, 4-C5FPA has been used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones.

Mechanism of Action

The mechanism of action of 4-C5FPA is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and hormones. It is also thought to act as an inhibitor of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-C5FPA have not been studied extensively. However, it is known to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and hormones. It is also known to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation. Furthermore, 4-C5FPA has been shown to be an effective inhibitor of certain enzymes involved in the synthesis of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 4-C5FPA in lab experiments include its high purity (95%) and its stability in aqueous solutions. It is also relatively non-toxic and has a relatively low melting point, making it ideal for use in organic synthesis. However, 4-C5FPA is not as soluble in organic solvents as some other compounds, making it difficult to use in certain experiments. Furthermore, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 4-C5FPA include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a reagent in the synthesis of polymers and its use as a catalyst for organic reactions could be beneficial. Furthermore, further research into its potential applications in drug design and development could be beneficial. Finally, further research into its potential for use in the study of diseases and disorders could be beneficial.

Synthesis Methods

4-C5FPA can be synthesized using a number of different methods. The most common method involves the reaction of 3-carboxy-5-fluorobenzoic acid with methoxybenzene in the presence of a base catalyst. This reaction proceeds via an acid-catalyzed condensation reaction, forming a cyclic intermediate that is then hydrolyzed to form 4-C5FPA. Other methods of synthesis include the reaction of 3-carboxy-5-fluorobenzoic acid with a substituted aniline in the presence of a base catalyst, and the reaction of 3-carboxy-5-fluorobenzoic acid with a substituted phenol in the presence of a base catalyst.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-8(2-3-12(13)15(19)20)9-4-10(14(17)18)6-11(16)5-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMUJXVYAUVTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690907
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-36-3
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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